molecular formula C8H8Br2 B050925 1,2-Dibromo-4,5-dimethylbenzene CAS No. 24932-48-7

1,2-Dibromo-4,5-dimethylbenzene

Cat. No. B050925
CAS RN: 24932-48-7
M. Wt: 263.96 g/mol
InChI Key: BCIDDURGCAHERU-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-dimethylbenzene is a chemical compound that serves as a precursor for various organic transformations. It is noteworthy for its application in synthesis processes due to its unique structure and properties.

Synthesis Analysis

The synthesis of derivatives similar to 1,2-Dibromo-4,5-dimethylbenzene often involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods provide a pathway to obtain various valuable precursors, including 1,2-Dibromo-4,5-dimethylbenzene derivatives, which are crucial for further organic transformations (Diemer, Leroux, & Colobert, 2011).

Scientific Research Applications

Application 1: Synthesis of Alkylamino Zinc (II) Phthalocyanines

  • Summary of the Application : Alkylamino Zinc (II) Phthalocyanines are a type of chemical compound that can be synthesized using 1,2-Dibromo-4,5-dimethylbenzene . These compounds have potential applications as photosensitizers in photodynamic therapy , a treatment method used in medicine, particularly in dealing with cancer cells.
  • Results or Outcomes : The synthesized Alkylamino Zinc (II) Phthalocyanines can be used as photosensitizers in photodynamic therapy . The effectiveness of this application would depend on the specific experimental conditions and is subject to further research.

Application 2: Synthesis of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene

  • Summary of the Application : 1,2-Dibromo-4,5-dimethylbenzene can be used to synthesize 1,2-dibromo-4,5-bis(dibromomethyl)benzene . This compound could potentially be used in further chemical reactions.
  • Methods of Application or Experimental Procedures : The synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene from 1,2-Dibromo-4,5-dimethylbenzene involves a reaction with azobisisobutyronitrile .
  • Results or Outcomes : The outcome of this synthesis is the compound 1,2-dibromo-4,5-bis(dibromomethyl)benzene . The potential applications of this compound would depend on the specific experimental conditions and are subject to further research.

Safety And Hazards

1,2-Dibromo-4,5-dimethylbenzene is classified as a skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicity - single exposure (Category 3), and long-term (chronic) aquatic hazard (Category 4) . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

1,2-dibromo-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIDDURGCAHERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179644
Record name Benzene, 1,2-dibromo-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4,5-dimethylbenzene

CAS RN

24932-48-7
Record name Benzene, 1,2-dibromo-4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024932487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dibromo-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromo-4,5-dimethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
YH Li - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 10| October 2007| Page o3971 https://doi.org/10.1107/S1600536807042602 …
Number of citations: 0 scripts.iucr.org
A Lorbach, C Reus, M Bolte, HW Lerner… - … Synthesis & Catalysis, 2010 - Wiley Online Library
2‐Bis(trimethylsilyl)benzene is the key starting material for the synthesis of efficient benzyne precursors and certain luminescent π‐conjugated materials. We now report that it can be …
Number of citations: 0 onlinelibrary.wiley.com
GA Gauna, D Cobice, J Awruch - Tetrahedron, 2008 - Elsevier
Alkyl 4,5-dibromo-2-methylbenzoate derivatives 16–18 were synthesized from 1,2-dibromo-4-alkoxymethyl-5-methylbenzene 2–4 in the presence of catalytic amounts of NBS as a …
Number of citations: 0 www.sciencedirect.com
CG Dong, QS Hu - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Over recent decades, transition-metal-catalyzed bond-forming reactions using the cross-coupling strategy have become extremely powerful tools for the synthesis of an array of small …
Number of citations: 0 onlinelibrary.wiley.com
X Hong, B Wang, L Liu, XX Zhong, FB Li, L Wang… - Journal of …, 2016 - Elsevier
Recently, copper(I) complexes having thermally activated delayed fluorescence (TADF) have attracted much attention. Here, a series of new neutral luminescent dinuclear copper(I) …
Number of citations: 0 www.sciencedirect.com
W Eberhardt, M Hanack - Synthesis, 1998 - thieme-connect.com
Hexadecaalkyl-substituted nickel phthalocyanines 11 and 12 and a bisaxially coordinated hexadecaalkyl-substituted ruthenium phthalocyanine 13 were synthesized from the …
Number of citations: 0 www.thieme-connect.com
K Sakamoto, E Ohno‐Okumura - Journal of Porphyrins and …, 1999 - Wiley Online Library
Octakis(alkoxymethyl) cobalt phthalocyanines with relatively short side chains were synthesized which exhibited no thermotropic liquid crystalline behaviour. The final products as well …
Number of citations: 0 onlinelibrary.wiley.com
LP Liu, R Zhang, L Liu, XX Zhong, FB Li… - New Journal of …, 2019 - pubs.rsc.org
Highly emissive three-coordinate copper(I) complexes have received much attention. Here, a new synthetic strategy for the preparation of a bulky terphenyl bidentate phosphine ligand …
Number of citations: 0 pubs.rsc.org
K Sakamoto, E Ohno - Dyes and pigments, 1997 - Elsevier
Metal phthalocyanine derivatives exhibit high electron transfer abilities. Metal phthalocyanine derivatives are insoluble in most common organic solvents, a factor which has inhibited …
Number of citations: 0 www.sciencedirect.com
C Zonta, O De Lucchi, A Linden, M Lutz - Molecules, 2010 - mdpi.com
A new D 3h symmetric triptycene derivative has been synthesized with the aim of obtaining molecules that are able to assemble into porous structures, and can be used in the …
Number of citations: 0 www.mdpi.com

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